molecular formula C16H14N2O2 B15082991 1,2-Bis(benzamido)ethene CAS No. 5992-34-7

1,2-Bis(benzamido)ethene

Cat. No.: B15082991
CAS No.: 5992-34-7
M. Wt: 266.29 g/mol
InChI Key: UNFYXGSZWIZZKH-VAWYXSNFSA-N
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Description

1,2-Bis(benzamido)ethene is an organic compound characterized by the presence of two benzamido groups attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(benzamido)ethene can be synthesized through a multi-step process involving the reaction of benzoyl chloride with ethylenediamine, followed by dehydrogenation. The reaction typically requires a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining a temperature of around 0-5°C during the addition of benzoyl chloride to control the exothermic reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(benzamido)ethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of benzoylformic acid derivatives.

    Reduction: Formation of ethylenediamine derivatives.

    Substitution: Formation of substituted benzamidoethenes with various functional groups.

Scientific Research Applications

1,2-Bis(benzamido)ethene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural rigidity and stability.

Mechanism of Action

The mechanism of action of 1,2-Bis(benzamido)ethene involves its interaction with specific molecular targets, such as enzymes and receptors. The benzamido groups can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The ethene backbone provides a rigid framework that enhances the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(benzimidazole)ethene: Similar in structure but contains imidazole rings instead of amide groups.

    1,2-Bis(benzoylamino)ethane: Contains a saturated ethane backbone instead of an ethene backbone.

    1,2-Bis(benzamido)propene: Similar but with a propene backbone, introducing additional steric effects.

Uniqueness

1,2-Bis(benzamido)ethene is unique due to its combination of benzamido groups and an ethene backbone, providing a balance of rigidity and flexibility

Properties

CAS No.

5992-34-7

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-[(E)-2-benzamidoethenyl]benzamide

InChI

InChI=1S/C16H14N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20)/b12-11+

InChI Key

UNFYXGSZWIZZKH-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C=C/NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC=CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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